Product packaging for 3-Ethylquinoline-4-carboxylic acid(Cat. No.:CAS No. 1873-52-5)

3-Ethylquinoline-4-carboxylic acid

Cat. No.: B162353
CAS No.: 1873-52-5
M. Wt: 201.22 g/mol
InChI Key: VZNJFRIPRWNVLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Ethylquinoline-4-carboxylic acid (CAS 1873-52-5) is an organic compound with the molecular formula C12H11NO2 and a molecular weight of 201.22 g/mol . This quinoline derivative serves as a valuable building block in organic synthesis and medicinal chemistry research. It is a key intermediate in the Pfitzinger reaction, a well-established method for the synthesis of quinoline-4-carboxylic acid derivatives from isatin and carbonyl compounds . Compounds featuring the quinoline-4-carboxylic acid scaffold are of significant interest in pharmaceutical research. Specifically, this structural motif is found in potent inhibitors of the enzyme dihydroorotate dehydrogenase (DHODH) . DHODH is a crucial target in the development of therapeutic agents for areas including oncology, autoimmune diseases, and virology, making inhibitors based on this core structure a major focus of investigation . Researchers can utilize this chemical as a versatile synthon to explore structure-activity relationships or to generate novel compound libraries for biological screening. The compound has a predicted density of approximately 1.241 g/cm³ and a predicted boiling point of 348.0 °C at 760 mmHg . It is characterized by a Topological Polar Surface Area (TPSA) of 50.2 Ų . Handling and Storage: Store sealed in a dry environment at 2-8°C. Ship at room temperature . Safety: This product is for Research and Further Manufacturing use only. It is not intended for direct human or animal use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11NO2 B162353 3-Ethylquinoline-4-carboxylic acid CAS No. 1873-52-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-2-8-7-13-10-6-4-3-5-9(10)11(8)12(14)15/h3-7H,2H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZNJFRIPRWNVLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=CC=CC=C2N=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00281392
Record name 3-Ethylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00281392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1873-52-5
Record name NSC21505
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21505
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Ethylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00281392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Ethylquinoline 4 Carboxylic Acid and Its Analogues

Established Reaction Pathways for Quinoline-4-carboxylic Acid Scaffolds

The synthesis of the quinoline-4-carboxylic acid core is a well-established area of organic chemistry, with several named reactions providing reliable routes to this important heterocyclic motif.

Pfitzinger Reaction Approaches for Quinoline-4-carboxylic Acid Synthesis

The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, is a classical method for synthesizing quinoline-4-carboxylic acids. wikipedia.orgresearchgate.net The reaction involves the condensation of isatin (B1672199) or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a base. wikipedia.orgmdpi.com The mechanism begins with the hydrolysis of the amide bond in isatin by a base, such as potassium hydroxide (B78521), to form a keto-acid intermediate. wikipedia.org This intermediate then reacts with a ketone or aldehyde to form an imine, which subsequently rearranges to an enamine. wikipedia.org The enamine then undergoes cyclization and dehydration to yield the final substituted quinoline-4-carboxylic acid. wikipedia.org

The versatility of the Pfitzinger reaction allows for the synthesis of a wide range of substituted quinoline-4-carboxylic acids by varying the isatin and carbonyl compound. researchgate.net For example, using isatin with various ketones in the presence of a strong nucleophile like hydroxide can produce 2-substituted quinoline-4-carboxylic acids. mdpi.com Recent advancements have included the use of microwave irradiation to facilitate the reaction and subsequent selective decarboxylation, as well as acid-catalyzed multicomponent Pfitzinger reactions. mdpi.com

ReactantsConditionsProductReference
Isatin, Carbonyl CompoundBase (e.g., KOH)Substituted quinoline-4-carboxylic acid wikipedia.org
Isatin, EnaminonesAqueous NaOH or KOH3-Aroylketone quinoline-4-carboxylic acids mdpi.com
N-acyl isatinsBase2-Hydroxy-quinoline-4-carboxylic acids wikipedia.org
Isatin, 6-Aminouracilp-Toluenesulfonic acidAminouracil-substituted isoxazolsquinolines mdpi.com

Doebner Reaction Modifications for Quinoline-4-carboxylic Acid Synthesis

The Doebner reaction provides an alternative route to quinoline-4-carboxylic acids, involving the reaction of an aniline (B41778), an aldehyde, and pyruvic acid. iipseries.orgwikipedia.org This three-component reaction is particularly useful as it allows for a wide variety of substituents on the aniline starting material. nih.gov

Modifications to the classical Doebner reaction have been developed to improve yields and substrate scope, especially for anilines bearing electron-withdrawing groups. nih.gov The Doebner hydrogen-transfer reaction is a notable advancement that can be applied to both electron-rich and electron-deficient anilines. nih.govthieme-connect.com This modified approach often utilizes a Lewis acid catalyst, such as BF₃·THF, and can be performed on a large scale. nih.gov A plausible mechanism involves the formation of an imine intermediate from the aniline and aldehyde, which then reacts with pyruvic acid and undergoes dehydration and subsequent spontaneous oxidation to form the quinoline-4-carboxylic acid derivative. thieme-connect.com Another green modification employs p-toluenesulfonic acid (p-TSA) as a catalyst in a water and ethylene (B1197577) glycol solvent system, which is more environmentally friendly and can reduce reaction times. tandfonline.comtandfonline.com

AnilineAldehydeCatalyst/ConditionsProductReference
AnilineAldehydePyruvic acidQuinoline-4-carboxylic acid derivative iipseries.org
Electron-deficient anilinesBenzaldehydePyruvic acid, BF₃·THF, MeCN, 65 °CSubstituted quinoline-4-carboxylic acid nih.gov
Aryl aminesAryl aldehydesPyruvic acid, p-TSA, Water/Ethylene glycol4-Quinoline carboxylic acid derivative tandfonline.comtandfonline.com

Cyclopropanation-Ring Expansion Strategies

A more recent and novel approach to quinoline (B57606) scaffolds involves a cyclopropanation-ring expansion sequence. This strategy has been successfully employed for the synthesis of quinoline-3-carboxylates and 4-quinolone-3-carboxylic acids. nih.govdoaj.orgnih.gov The reaction typically involves the Rh(II)-catalyzed reaction of an indole (B1671886) with a halodiazoacetate. doaj.orgnih.gov The proposed mechanism suggests a cyclopropanation reaction at the 2- and 3-positions of the indole, followed by ring-opening of the resulting cyclopropane (B1198618) and elimination of a hydrogen halide to form the quinoline ring. doaj.org

This method is notable for its mild reaction conditions. nih.gov For instance, the reaction of 3-chloroindoles with α-halodiazoacetates, catalyzed by Rh₂(esp)₂, leads to the formation of ethyl 4-chloro-quinoline-3-carboxylates. nih.govbeilstein-journals.org Subsequent alcoholysis of this intermediate furnishes the corresponding 4-quinolone-3-carboxylate. nih.govbeilstein-journals.org The choice of halogen on the diazoacetate can influence the yield, with chloro- and bromo-derivatives generally providing good to high yields. nih.gov

Starting MaterialReagentsProductReference
IndolesHalodiazoacetates, Rh(II) catalystEthyl quinoline-3-carboxylates doaj.orgnih.gov
3-Chloroindolesα-Halodiazoacetates, Rh₂(esp)₂Ethyl 4-quinolone-3-carboxylates nih.govbeilstein-journals.org

Specific Synthetic Routes to 3-Ethylquinoline-4-carboxylic Acid

While general methods for the quinoline-4-carboxylic acid scaffold are well-documented, specific routes to this compound (CAS 1873-52-5) are less commonly reported but can be inferred from established methodologies. fluorochem.co.uk

Multi-Component Reaction Approaches for Quinoline Formation

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, retaining most of the atoms of the starting materials. wikipedia.orgtcichemicals.com The Doebner reaction is a prime example of a three-component reaction used for quinoline-4-carboxylic acid synthesis. iipseries.orgmdpi.com

To specifically synthesize this compound via a Doebner-type reaction, one would theoretically use an aniline, an aldehyde, and an α-keto acid that can introduce the ethyl group at the 3-position. Instead of pyruvic acid, which provides a methyl group at this position (or no substituent, depending on the specific Doebner variant), one would employ 2-oxobutanoic acid. A modified Doebner hydrogen transfer reaction using 2-oxobutanoate (B1229078) has been shown to yield the corresponding 3-methyl-4-quinoline carboxylic acid, suggesting that a similar approach with the appropriate α-keto acid would be a viable strategy. tandfonline.com

Functional Group Introduction and Modification Strategies

The synthesis of this compound can also be envisioned through the functionalization of a pre-formed quinoline ring. One potential strategy would be to start with a quinoline-4-carboxylic acid derivative that has a suitable functional group at the 3-position, which can then be converted to an ethyl group.

Alternatively, the Pfitzinger reaction can be adapted to directly install the 3-ethyl substituent. This would involve the reaction of isatin with an unsymmetrical ketone such as 1-butanone (ethyl methyl ketone). The regioselectivity of the cyclization would be a critical factor in this approach. The reaction of isatin with the enamine derived from 1-butanone would need to proceed in a way that the ethyl-bearing carbon forms the new bond with the aniline nitrogen, leading to the desired 3-ethyl substitution pattern on the resulting quinoline-4-carboxylic acid. Research on the Pfitzinger reaction with unsymmetrical ketones has shown that mixtures of isomers can be formed, and the specific conditions would need to be optimized to favor the desired product.

Novel Synthetic Protocols and Catalyst Systems

The development of efficient and environmentally benign synthetic methodologies is a cornerstone of modern organic chemistry. In the context of quinoline-4-carboxylic acids, which are significant scaffolds in medicinal chemistry, researchers have increasingly focused on novel protocols that offer advantages such as reduced reaction times, higher yields, and the use of recoverable and reusable catalysts. znaturforsch.comacs.org This section details two such advanced synthetic approaches: microwave-assisted synthesis and the application of nanoparticle catalysis.

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical transformations. conicet.gov.ar The use of microwave irradiation can lead to a dramatic reduction in reaction times, often from hours to minutes, along with improved yields and cleaner reaction profiles compared to conventional heating methods. znaturforsch.comlew.ro This efficiency is attributed to the direct and uniform heating of the reaction mixture, which minimizes the formation of byproducts. conicet.gov.ar

Several studies have successfully employed microwave irradiation for the synthesis of quinoline-4-carboxylic acid derivatives. For instance, the Pfitzinger reaction, a classical method for synthesizing quinoline-4-carboxylic acids from isatin or its derivatives and a carbonyl compound, has been significantly optimized using microwaves. znaturforsch.com In one approach, a mixture of an isatin derivative, a ketone, and potassium hydroxide in aqueous ethanol (B145695) was irradiated in a sealed Teflon vessel, yielding the desired quinoline-4-carboxylic acids in as little as 12.5 minutes. tandfonline.com

Another notable application is the microwave-assisted Knoevenagel condensation of 2-methylquinoline-4-carboxylic acid with various arylaldehydes, catalyzed by trifluoroacetic acid (TFA), to produce 2-styrylquinoline-4-carboxylic acids in good yields with short reaction times. conicet.gov.arnih.gov Furthermore, a one-pot, three-component reaction of aromatic benzaldehydes, substituted anilines, and pyruvic acid under microwave irradiation, using p-toluenesulfonic acid as an organocatalyst, has been developed as a green and efficient protocol for synthesizing quinoline-4-carboxylic acid derivatives. researchgate.net

The table below summarizes various microwave-assisted methods for the synthesis of quinoline-4-carboxylic acid analogues.

ReactantsCatalyst/MediumPower/Temp.TimeYieldReference
Isatin, KetonesKOH / aq. Ethanol800 W12.5 minNot Specified tandfonline.com
Isatin, 2-(1H-benzimidazol-2-ylthio)-1-arylethanonesKOH (33%)800 W9 min77-85% znaturforsch.com
2-Methylquinoline-4-carboxylic acid, ArylaldehydesTFA300 W / 250 °C13 min48% conicet.gov.ar
Aromatic benzaldehyde, Substituted aniline, Pyruvic acidp-TSANot SpecifiedShortHigh researchgate.net
Ethyl quinolone-carboxylatesKOH (10%) / EthanolNot Specified / 90-100 °C15 minExcellent conicet.gov.ar
2-Methylquinoline derivatives, H₂O₂Acetic Acid100 W30-40 min57-84% lew.ro
2-Propylquinoline-4-carbohydrazide, 3-Pyridine carboxaldehydeNone500 W / 140 °C1.5 min96% arabjchem.org

Application of Nanoparticle Catalysis in Quinoline Synthesis

The use of nanoparticle catalysts represents a significant advancement in green chemistry, offering high catalytic activity, large surface area, and excellent potential for recovery and reuse. acs.orgnih.gov These features address many of the drawbacks associated with traditional homogeneous and heterogeneous catalysts, such as harsh reaction conditions, costly materials, and difficult separation processes. acs.org

In quinoline synthesis, various nanocatalysts have been employed to facilitate reactions like the Friedländer annulation, which involves the condensation of a 2-aminoaryl ketone with a compound containing an α-methylene ketone. nih.govnih.gov For example, copper(II) oxide (CuO) nanoparticles have been demonstrated as an efficient and reusable catalyst for the one-pot Friedländer synthesis of quinolines under solvent-free conditions. koreascience.kr The reaction proceeds with high yields at a relatively low temperature of 60°C, and the catalyst can be recovered and reused. koreascience.kr

Similarly, silica (B1680970) nanoparticles (SiO₂) have been utilized as an effective catalyst in the microwave-assisted Friedländer reaction between 2-aminoaryl ketones and carbonyl compounds, affording high yields of quinoline derivatives in short reaction times under neutral conditions. rsc.org The reusability of these silica nanoparticles for up to fourteen cycles without significant loss of activity highlights the robustness of this catalytic system. rsc.org

Other notable examples include the use of sulfamic acid-supported Fe₃O₄@SiO₂ magnetic nanoparticles as a solid acid catalyst, which provides a high density of acidic groups for the Friedländer reaction, and commercially available TiO₂ (P25) nanoparticles that can catalyze multistep reactions to produce quinolines from 2-aminobenzyl alcohol and ketones with high yields. nih.govrsc.org

The following table presents a summary of different nanoparticle catalyst systems used in the synthesis of quinoline derivatives.

CatalystReaction TypeKey ConditionsYieldReference
CuO NanoparticlesFriedländer SynthesisSolvent-free, 60 °CHigh koreascience.kr
Silica Nanoparticles (SiO₂)Microwave-Assisted FriedländerSolvent-freeHigh rsc.org
Fe₃O₄@SiO₂@PDETSAFriedländer SynthesisReflux, 110 °C, 120 min83% nih.gov
TiO₂ (P25) NanoparticlesFrom 2-aminobenzyl alcohol and ketonesNot Specifiedup to 96% rsc.org
Nano-CuOFrom 2-aminocarbonyls and diethylacetylenedicarboxylateEthanol, 60 °C, 2 hGood nih.gov
IRMOF-3/PSTA/CuFrom anilines, benzaldehydes, and phenylacetyleneCH₃CN, 80 °C85-96% acs.orgnih.gov
CuFe₂O₄ NPsFrom 2-aminoaryl ketones and cyclic ketonesWater, 80 °CGood acs.org

Reaction Mechanisms in the Synthesis of 3 Ethylquinoline 4 Carboxylic Acid

Detailed Mechanistic Investigations of Pfitzinger Condensation

The Pfitzinger reaction is a classical and versatile method for synthesizing quinoline-4-carboxylic acids by reacting isatin (B1672199) or its derivatives with a carbonyl compound in the presence of a strong base. wikipedia.orgresearchgate.net To achieve the synthesis of 3-Ethylquinoline-4-carboxylic acid, a carbonyl compound such as 2-butanone (B6335102) (methyl ethyl ketone) is required. The mechanism proceeds through several distinct steps, as detailed below.

Step 1: Base-Catalyzed Hydrolysis of Isatin The reaction is initiated by the hydrolytic cleavage of the amide bond within the isatin molecule (Structure 1 ). A strong base, typically potassium hydroxide (B78521), attacks the electrophilic carbonyl carbon of the amide, leading to the formation of a tetrahedral intermediate. wikipedia.orgijsr.net Subsequent ring-opening yields the potassium salt of 2-aminophenylglyoxylic acid, often referred to as the keto-acid intermediate (Structure 2 ). wikipedia.orgresearchgate.net While this intermediate can be isolated, it is typically generated in situ for the subsequent condensation step. wikipedia.org

Step 2: Imine and Enamine Formation The keto-acid intermediate (2 ) then reacts with the carbonyl compound, in this case, 2-butanone. The primary amine of the intermediate condenses with the ketone to form an imine (Structure 3 ). This imine exists in equilibrium with its tautomeric form, an enamine (Structure 4 ). The enamine is a crucial intermediate, as its nucleophilic character drives the subsequent cyclization step. wikipedia.org

Step 3: Intramolecular Cyclization and Dehydration The enamine intermediate (4 ) undergoes an intramolecular cyclization. The nucleophilic carbon of the enamine attacks the electrophilic carbonyl carbon of the carboxylic acid group (or the aromatic ring, depending on the precise electronic distribution and reaction conditions), forming a new six-membered ring. The resulting cyclic intermediate then undergoes dehydration, eliminating a molecule of water to form the aromatic quinoline (B57606) ring system. This final step yields the target molecule, 3-Ethyl-2-methylquinoline-4-carboxylic acid (Structure 5 ), when using 2-butanone. To obtain this compound specifically, a different carbonyl precursor would be needed, such as 1-methoxy-2-butanone, followed by subsequent demethylation, though such specific Pfitzinger variations are less commonly documented.

StepReactantsKey TransformationIntermediate(s)
1 Isatin, Base (e.g., KOH)Amide bond hydrolysisKeto-acid (2-aminophenylglyoxylic acid)
2 Keto-acid, Carbonyl CompoundCondensation/TautomerizationImine, Enamine
3 Enamine IntermediateIntramolecular Cyclization/DehydrationCyclic alcohol, Final quinoline product

Elucidation of Doebner Hydrogen-Transfer Reaction Mechanisms

The Doebner reaction provides an alternative three-component approach to quinoline-4-carboxylic acids, typically involving an aniline (B41778), an aldehyde, and pyruvic acid. wikipedia.org To synthesize a 3-ethyl substituted quinoline, propanal would be the aldehyde of choice. The precise mechanism of the Doebner reaction has been a subject of discussion, with two primary pathways proposed. wikipedia.org

Proposed Mechanism 1: Aldol (B89426) Condensation First One plausible mechanism begins with an aldol condensation between the enol form of pyruvic acid (Structure 6 ) and the aldehyde (propanal, Structure 7 ). This step forms a β,γ-unsaturated α-ketocarboxylic acid (Structure 8 ). Subsequently, the aniline undergoes a Michael-type conjugate addition to this unsaturated system, forming an aniline derivative (Structure 9 ). This intermediate then undergoes an intramolecular electrophilic cyclization onto the aniline ring, followed by tautomerization and dehydration to afford the final quinoline-4-carboxylic acid (Structure 10 ). wikipedia.org

Proposed Mechanism 2: Schiff Base Formation First An alternative mechanism posits that the aniline and aldehyde first react to form a Schiff base (imine) with the elimination of water. This Schiff base then reacts with the enol of pyruvic acid to form the same key aniline derivative (Structure 9 ) as in the first proposed mechanism. wikipedia.org From this common intermediate, the reaction proceeds through cyclization and dehydration as previously described.

The Hydrogen-Transfer Step A key feature of the modern understanding of this reaction, particularly when applied to anilines with varied electronic properties, is the final oxidation step. The initial cyclization and dehydration lead to a dihydroquinoline intermediate. The oxidation to the aromatic quinoline is achieved via a hydrogen transfer. This process involves the dihydroquinoline intermediate transferring hydrogen to an acceptor molecule, which is often the imine formed from the aniline and aldehyde. nih.gov This "hydrogen-transfer" aspect is crucial for achieving high yields, especially with electron-deficient anilines. nih.gov

The key stages in the Doebner hydrogen-transfer reaction are outlined below:

StageDescriptionKey Intermediates
Component Condensation Aniline, aldehyde, and pyruvic acid combine.Schiff base or Aldol adduct, Aniline-Michael adduct
Cyclization/Dehydration The adduct undergoes intramolecular cyclization.Dihydroquinoline-4-carboxylic acid
Oxidation The dihydroquinoline is oxidized to the quinoline.Imine (as H-acceptor)

Mechanistic Studies of Cyclopropanation-Ring Expansion Reactions

A more recent and mechanistically distinct approach to the quinoline framework involves a cyclopropanation-ring expansion sequence. While many examples in the literature focus on the synthesis of quinoline-3-carboxylates from indoles, the underlying mechanism provides a powerful strategy for constructing the quinoline core. researchgate.netnih.gov This pathway typically involves the reaction of an indole (B1671886) derivative with a metal carbene.

The presumed mechanism for this type of transformation involves the following key steps: nih.gov

Metal Carbene Formation: The reaction is initiated by the decomposition of a diazo compound, such as an ethyl α-halodiazoacetate, catalyzed by a transition metal, commonly a rhodium(II) complex like Rh₂(esp)₂. This generates a transient, electrophilic metal carbene species. nih.gov

Cyclopropanation: The metal carbene then reacts with the electron-rich C2–C3 double bond of an indole ring in a cyclopropanation reaction. This step forms a highly strained and unstable indoline (B122111) cyclopropane (B1198618) intermediate. nih.govnih.gov

Ring Expansion and Elimination: The unstable cyclopropane intermediate spontaneously undergoes a ring expansion. This process is driven by the release of ring strain. The expansion is followed by the elimination of an acid (HX), which rearomatizes the system to form the stable quinoline ring. nih.govnih.gov

To specifically target a this compound via this route, a custom-designed indole precursor and diazo compound would be necessary. For instance, a 2-ethylindole derivative could potentially serve as the starting material. The mechanistic principle, however, remains a significant advancement in quinoline synthesis, offering a mild alternative to classical condensation reactions. nih.gov

Theoretical and Experimental Analysis of Intermediate Formation and Transformation

The elucidation of the reaction mechanisms described above relies on both theoretical calculations and experimental evidence, including the isolation and characterization of key intermediates.

Pfitzinger Reaction Intermediates: In the Pfitzinger reaction, the primary intermediate is the ring-opened keto-acid derived from isatin. wikipedia.org Its formation is inferred from the necessity of a strong base for the reaction to proceed. The subsequent imine and enamine intermediates are generally transient and not isolated, but their existence is fundamental to accepted organic reaction mechanisms. Their transformation via intramolecular cyclization and dehydration is a well-established pathway for forming heterocyclic rings.

Doebner Reaction Intermediates: For the Doebner reaction, experimental studies have provided significant insight. The formation of the dihydroquinoline intermediate has been confirmed, and the subsequent hydrogen transfer to an imine has been identified as the key oxidation step. nih.gov Isotope scrambling experiments, particularly in the related Doebner-Miller reaction, have been used to support a fragmentation-recombination mechanism, highlighting the complexity of these multi-component reactions. wikipedia.org

Cyclopropanation-Ring Expansion Intermediates: The intermediates in the cyclopropanation-ring expansion pathway are notably transient. The metal carbene is a highly reactive species whose existence is inferred from the catalytic cycle. The indoline cyclopropane intermediate is described as unstable and non-isolatable, spontaneously rearranging to the quinoline product. nih.gov The driving force for its transformation is the significant release of ring strain, which is a powerful thermodynamic incentive. reddit.com

A summary of key intermediates and their transformations is provided below:

Synthetic RouteKey IntermediateTransformation PathwayEvidence/Driving Force
Pfitzinger Condensation Keto-acid from isatinCondensation with carbonylBasic hydrolysis required
EnamineIntramolecular cyclization/dehydrationFormation of aromatic system
Doebner Reaction Aniline-Michael adductIntramolecular cyclizationElectrophilic aromatic substitution
DihydroquinolineHydrogen transfer (oxidation)Aromatization, confirmed experimentally
Cyclopropanation Metal CarbeneAddition to C=C bondCatalytic decomposition of diazo compound
Indoline CyclopropaneRing expansion/eliminationRelease of high ring strain

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. By analyzing various NMR experiments, the precise connectivity and spatial arrangement of atoms in 3-Ethylquinoline-4-carboxylic acid can be established.

Proton (¹H) NMR spectroscopy identifies the chemical environment of all protons in the molecule. The spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons of the quinoline (B57606) ring, the protons of the ethyl substituent at the C3 position, and the acidic proton of the carboxyl group at C4.

The aromatic region would typically display a set of multiplets between δ 7.0 and 9.0 ppm for the five protons on the quinoline core (H-2, H-5, H-6, H-7, H-8). The H-2 proton is expected to be a singlet, appearing downfield due to its position adjacent to the heterocyclic nitrogen atom and the deshielding effect of the C4-carboxylic acid group. The protons on the benzo-fused ring (H-5, H-6, H-7, H-8) would show complex splitting patterns due to mutual coupling.

The ethyl group at C3 gives rise to a characteristic quartet and a triplet. The methylene (B1212753) protons (-CH₂) would appear as a quartet due to coupling with the adjacent methyl protons, likely in the range of δ 2.8-3.2 ppm. The methyl protons (-CH₃) would appear as a triplet, further upfield around δ 1.2-1.5 ppm. The acidic proton of the carboxylic acid group is typically observed as a broad singlet at a very downfield chemical shift, often above δ 12 ppm, and its signal disappears upon exchange with deuterium (B1214612) oxide (D₂O). libretexts.org

Table 1: Predicted ¹H NMR Data for this compound

Proton Position Predicted Chemical Shift (δ, ppm) Multiplicity
-COOH > 12.0 broad singlet
H-2 ~8.9 - 9.1 singlet
H-5, H-8 ~8.0 - 8.3 multiplet
H-6, H-7 ~7.5 - 7.9 multiplet
-CH₂- ~2.8 - 3.2 quartet

Note: Predicted values are based on analogous structures and general NMR principles.

Carbon-13 (¹³C) NMR spectroscopy provides information on all the unique carbon atoms in the molecule. For this compound, with a molecular formula of C₁₂H₁₁NO₂, the spectrum is expected to show 12 distinct signals, confirming the presence of twelve carbon atoms in different chemical environments.

The carbonyl carbon of the carboxylic acid group is characteristically found in the downfield region of the spectrum, typically between δ 165-175 ppm. libretexts.orglibretexts.org The nine carbons of the quinoline ring system would resonate in the aromatic region (δ 120-150 ppm). oregonstate.edu The quaternary carbons (C-3, C-4, C-4a, C-8a) often show weaker signals than the protonated carbons. The carbons of the ethyl group, the methylene (-CH₂) and methyl (-CH₃) carbons, would appear in the upfield, aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Position Predicted Chemical Shift (δ, ppm)
-C OOH 168 - 172
C-2 150 - 154
C-3 138 - 142
C-4 145 - 149
C-4a 125 - 129
C-5 128 - 132
C-6 126 - 130
C-7 129 - 133
C-8 127 - 131
C-8a 147 - 151
-C H₂- 22 - 26

Note: Predicted values are based on analogous structures and general NMR principles.

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed. emerypharma.comipb.pt

COSY (Correlation Spectroscopy): This experiment maps the coupling relationships between protons, typically over two to three bonds. For this compound, a key correlation would be observed between the methylene quartet and the methyl triplet of the ethyl group, confirming their connectivity. It would also show correlations among the coupled protons (H-5, H-6, H-7, H-8) in the benzo portion of the quinoline ring. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It allows for the definitive assignment of each protonated carbon by linking the proton's chemical shift to its attached carbon's chemical shift.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-4 bonds) between carbons and protons. It is crucial for identifying the placement of substituents and connecting different spin systems. For instance, HMBC would show correlations from the methylene protons of the ethyl group to the C-2, C-3, and C-4 carbons of the quinoline ring, unequivocally confirming the ethyl group's position at C-3. Correlations from the H-2 proton to C-3 and C-4 would further solidify the structure.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high accuracy (typically to four or more decimal places). bioanalysis-zone.com This precision allows for the determination of the exact elemental composition. For this compound, the molecular formula is C₁₂H₁₁NO₂. The expected exact mass for the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value. A close match between the measured and calculated mass (typically with an error of less than 5 ppm) confirms the molecular formula.

Table 3: HRMS Data for this compound

Ion Molecular Formula Calculated Exact Mass (m/z)

In mass spectrometry, molecules are ionized and often break apart into characteristic fragment ions. Analyzing this fragmentation pattern provides a fingerprint that helps to confirm the molecular structure. For quinoline-4-carboxylic acids, common fragmentation pathways involve the initial loss of the carboxylic acid group. chempap.org

The mass spectrum of this compound (Molecular Weight: 201.23) would be expected to show a molecular ion peak (M⁺) at m/z 201. Key fragmentation steps would include:

Loss of a hydroxyl radical (•OH): [M - 17]⁺, resulting in an ion at m/z 184.

Loss of carbon dioxide (CO₂): [M - 44]⁺, a common fragmentation for carboxylic acids, leading to a fragment at m/z 157. chempap.org

Loss of the entire carboxyl group (•COOH): [M - 45]⁺, a major fragmentation pathway, yielding a prominent ion at m/z 156. chempap.org This fragment corresponds to the stable 3-ethylquinoline (B157896) cation.

Further fragmentation of the 3-ethylquinoline cation (m/z 156) could involve the loss of a methyl radical (•CH₃) to give a fragment at m/z 141, or the loss of an ethylene (B1197577) molecule (C₂H₄) via rearrangement. These characteristic losses provide strong evidence for the presence and location of the ethyl and carboxylic acid functional groups on the quinoline scaffold.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

m/z Proposed Fragment
201 [M]⁺ (Molecular Ion)
184 [M - •OH]⁺
157 [M - CO₂]⁺
156 [M - •COOH]⁺

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both FTIR and Raman techniques, serves as a powerful tool for identifying the functional groups and analyzing the molecular vibrations of a compound. For this compound, these methods would confirm the presence of the key carboxylic acid and ethyl-substituted quinoline moieties.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The resulting spectrum provides a unique fingerprint of the molecule's functional groups. The FTIR spectrum of this compound is expected to be dominated by the characteristic absorptions of the carboxylic acid group and the quinoline ring system.

A study on various quinoline-4-carboxylic acid derivatives indicated that the carbonyl (C=O) stretching vibrations typically appear in the range of 1708–1724 cm⁻¹, and the hydroxyl (O-H) stretching bands are found between 3242–3436 cm⁻¹ ui.ac.id. The broadness of the O-H stretching band is a hallmark of the hydrogen-bonded dimeric structures common in carboxylic acids. The presence of the ethyl group would be confirmed by C-H stretching and bending vibrations.

Table 1: Predicted FTIR Spectral Data for this compound

Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
~3400-2800Broad, StrongO-H stretch (from carboxylic acid, hydrogen-bonded)
~3080-3020MediumAromatic C-H stretch
~2975-2950MediumAsymmetric C-H stretch (CH₃ in ethyl group)
~2880-2860MediumSymmetric C-H stretch (CH₂ in ethyl group)
~1725-1700StrongC=O stretch (from carboxylic acid)
~1620-1580Medium-StrongC=C and C=N ring stretching (quinoline)
~1465MediumAsymmetric C-H bend (CH₃ and CH₂ in ethyl group)
~1380MediumSymmetric C-H bend (CH₃ in ethyl group)
~1320-1210StrongC-O stretch (coupled with O-H in-plane bend)
~950-900Broad, MediumO-H out-of-plane bend (from carboxylic acid dimer)
~850-750StrongC-H out-of-plane bend (aromatic)

This table is a predictive representation based on general values for functional groups and data from analogous compounds.

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FTIR. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it well-suited for analyzing the quinoline backbone and the C-C bonds of the ethyl substituent.

While a specific Raman spectrum for this compound is not available, studies on other quinoline derivatives and carboxylic acids allow for a reliable prediction of its key Raman shifts iosrjournals.org. A characteristic band for the quinoline ring is often observed around 1580 cm⁻¹ iosrjournals.org. The C=O stretch of the carboxylic acid, while strong in the IR, typically shows a weaker band in the Raman spectrum, often in the 1670-1650 cm⁻¹ region for dimeric structures iosrjournals.org.

Table 2: Predicted Raman Spectral Data for this compound

Raman Shift (cm⁻¹)IntensityVibrational Mode Assignment
~3070MediumAromatic C-H stretch
~2930StrongSymmetric C-H stretch (ethyl group)
~1660WeakC=O stretch (from carboxylic acid)
~1580StrongQuinoline ring stretching vibration
~1450MediumC-H deformation (ethyl group)
~1350StrongQuinoline ring breathing mode
~1030MediumC-C stretch (ethyl group)
~800MediumRing deformation

This table is a predictive representation based on general values for functional groups and data from analogous compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Studies

UV-Vis spectroscopy probes the electronic transitions within a molecule. For aromatic systems like this compound, the absorption of UV-Vis light promotes electrons from lower energy π orbitals to higher energy π* orbitals. The resulting spectrum is characterized by one or more absorption maxima (λ_max), which provide insight into the extent of conjugation within the molecule.

The UV-Vis spectrum of quinoline derivatives typically displays multiple absorption bands corresponding to π → π* transitions. A study on quinoline-4-carboxylic acid derivatives noted that these compounds exhibit a bathochromic shift (a shift to longer wavelengths) compared to their parent structures, indicating an extension of the conjugated system ui.ac.idsci-hub.se. For a related compound, 2-methylquinoline-4-carboxylic acid, a bathochromic shift was observed, suggesting that this compound would also show absorption at longer wavelengths than unsubstituted quinoline sci-hub.se. The exact position of the absorption maxima can be influenced by the solvent used.

Table 3: Predicted UV-Vis Absorption Data for this compound

SolventPredicted λ_max (nm)Electronic Transition
Ethanol (B145695)~240-250π → π
~320-330π → π
Methanol~240-250π → π
~320-330π → π

This table is a predictive representation based on data from analogous compounds.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These calculations solve approximations of the Schrödinger equation to determine electron distribution and energy levels, which in turn dictate the molecule's stability and chemical reactivity.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of molecules. nih.gov It is particularly effective for geometry optimization, where the goal is to find the lowest energy arrangement of atoms, corresponding to the most stable molecular structure. For quinoline (B57606) derivatives, DFT methods, such as those employing the B3LYP functional, are commonly used to predict molecular geometries and energies. nih.govnih.gov

Table 1: Illustrative DFT-Calculated Geometrical Parameters for a Quinoline-4-carboxylic Acid Core

Parameter Bond/Angle Predicted Value
Bond Length C=O ~1.22 Å
Bond Length C-O ~1.35 Å
Bond Length O-H ~0.97 Å
Bond Length C=N (in quinoline) ~1.37 Å
Bond Angle O=C-O ~123°
Bond Angle C-O-H ~107°
Bond Angle C-C(COOH)-C(quinoline) ~120°

Note: These are typical values for similar structures and serve as an illustration. Actual values for 3-Ethylquinoline-4-carboxylic acid would require specific calculation.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more prone to react. For quinoline derivatives, the HOMO is often distributed over the quinoline ring system, while the LUMO may also be located on the aromatic system, with contributions from the carboxylic acid group. researchgate.net

Table 2: Example Frontier Molecular Orbital Energies for a Quinoline Derivative

Molecular Orbital Energy (eV) Role in Reactivity
HOMO -6.5 Electron Donor
LUMO -1.8 Electron Acceptor
HOMO-LUMO Gap 4.7 Indicator of Stability

Note: Values are illustrative and based on typical findings for related quinoline compounds. nih.govresearchgate.net

Fukui functions are reactivity descriptors derived from DFT that help predict the most likely sites for nucleophilic and electrophilic attack on a molecule. scm.com The function measures the change in electron density at a specific point in the molecule as the total number of electrons changes. chemrevlett.com

There are three main types of Fukui functions:

f+ : Predicts sites for nucleophilic attack (where an electron is added).

f- : Predicts sites for electrophilic attack (where an electron is removed).

f0 : Predicts sites for radical attack.

By calculating these values for each atom in this compound, one can create a map of reactivity. For example, in a related compound, 7-chloro-3-methylquinoline-8-carboxylic acid (quinclorac), DFT calculations predicted that an electrophilic attack would likely cause dechlorination, while a nucleophilic attack would target the carboxylic acid group. researchgate.net For this compound, the carbonyl carbon of the carboxylic acid would be a predicted site for nucleophilic attack, while the electron-rich quinoline ring would be susceptible to electrophilic attack.

Table 3: Hypothetical Condensed Fukui Function Values for Reactivity Prediction

Atom/Region f+ (Nucleophilic Attack) f- (Electrophilic Attack) Predicted Reactivity
Carbonyl Carbon (C=O) High Low Susceptible to nucleophiles
Quinoline Ring Carbons Low High Susceptible to electrophiles
Carboxyl Oxygens High Low Site for protonation/coordination

Note: This table illustrates the expected trends in reactivity based on general chemical principles.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. iitg.ac.in By solving Newton's equations of motion, MD simulations can model the conformational flexibility of this compound and its interactions with its environment, such as solvent molecules or biological targets. nih.gov

These simulations can reveal the preferred three-dimensional shapes (conformations) of the molecule and the dynamics of how it changes from one conformation to another. When studying potential drug candidates, MD simulations are used to analyze how a ligand like a quinoline derivative binds to a protein's active site, assessing the stability of the ligand-protein complex over a simulation period (e.g., nanoseconds). nih.govnih.gov Key intermolecular interactions, such as hydrogen bonds and π-π stacking, can be identified and their strengths evaluated. nih.gov

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in elucidating the step-by-step pathways of chemical reactions. For the synthesis of quinoline-4-carboxylic acids, common methods include the Doebner reaction and the Pfitzinger reaction. nih.gov

The Doebner reaction involves the condensation of an aniline (B41778), an aldehyde, and pyruvic acid. nih.gov Computational modeling can be used to investigate the reaction mechanism, for instance, by calculating the energies of intermediates and transition states. researchgate.net These calculations help confirm the most likely reaction pathway, such as the formation of an imine intermediate followed by cyclization and oxidation to form the quinoline ring. nih.govresearchgate.net By modeling the transition states, chemists can understand the energy barriers of each step, providing insights into reaction kinetics and helping to optimize reaction conditions. acs.org

Prediction of Spectroscopic Properties through Computational Methods

Computational methods can predict various spectroscopic properties, which can then be compared with experimental spectra to confirm a molecule's structure.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption bands in an IR spectrum. For this compound, key predicted vibrations would include the broad O-H stretch of the carboxylic acid dimer (around 2500-3300 cm⁻¹), the strong C=O stretch (around 1690-1760 cm⁻¹), the C-O stretch (1210-1320 cm⁻¹), and various C=C and C=N stretching frequencies characteristic of the quinoline ring. pressbooks.puborgchemboulder.comyoutube.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Computational tools can predict ¹H and ¹³C NMR chemical shifts. nmrdb.org For this compound, predictions would show signals for the ethyl group (a triplet and a quartet), distinct signals for the protons on the quinoline ring, and a downfield signal for the acidic proton of the carboxylic acid. np-mrd.orgrsc.org The predicted ¹³C spectrum would show a signal for the carbonyl carbon around 165-170 ppm, along with peaks for the carbons of the ethyl group and the quinoline ring.

Table 4: Typical Infrared Absorption Frequencies for this compound

Functional Group Vibrational Mode Predicted Frequency Range (cm⁻¹)
Carboxylic Acid O-H Stretch (dimer) 2500 - 3300 (broad)
Carbonyl C=O Stretch 1690 - 1760
Carboxylic Acid C-O Stretch 1210 - 1320
Quinoline Ring C=N / C=C Stretches 1500 - 1650
Alkyl Group C-H Stretches 2850 - 2960

Source: Based on general values for these functional groups. pressbooks.puborgchemboulder.comlibretexts.org

Derivatization Pathways and Chemical Reactivity of 3 Ethylquinoline 4 Carboxylic Acid

Esterification Reactions of the Carboxylic Acid Moiety

The conversion of the carboxylic acid group in 3-Ethylquinoline-4-carboxylic acid to an ester is a fundamental derivatization strategy. This can be achieved through several established methods, although the specific substitution pattern of the quinoline (B57606) ring can influence reaction efficiency.

One common method is the Fischer-Speier esterification , which involves reacting the carboxylic acid with an alcohol (e.g., ethanol (B145695), methanol) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), typically under reflux conditions. This equilibrium-driven process is effective for many carboxylic acids. However, research on quinoline-4-carboxylic acids with substituents at the C3 position has shown that these conditions can sometimes be low-yielding. nih.gov The steric hindrance from the adjacent ethyl group may impede the approach of the alcohol to the carbonyl carbon.

To overcome potential low yields, alternative esterification methods can be employed. A highly effective route involves a two-step process: first, the carboxylic acid is deprotonated with a base, such as cesium carbonate, to form the more nucleophilic cesium carboxylate salt. This salt is then reacted with an alkyl halide, like iodomethane (B122720) or iodoethane, to furnish the corresponding ester. nih.gov This method avoids the harsh acidic conditions and equilibrium limitations of Fischer esterification.

Another powerful technique is the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.org In this reaction, DCC activates the carboxylic acid to form a reactive intermediate, which is then readily attacked by the alcohol to form the ester. orgsyn.org This method is performed under mild, non-acidic conditions. orgsyn.org

Method Reagents Typical Conditions Notes
Fischer-Speier EsterificationAlcohol (e.g., Ethanol), Strong Acid Catalyst (e.g., H₂SO₄)RefluxYield may be impacted by steric hindrance from the C3-ethyl group. nih.gov
Alkylation of Carboxylate SaltBase (e.g., Cesium Carbonate), Alkyl Halide (e.g., Iodomethane)Room TemperatureA successful alternative when Fischer esterification is inefficient. nih.gov
DCC/DMAP CouplingAlcohol, Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP)Aprotic solvent (e.g., Dichloromethane), Room TemperatureMild conditions, avoids strong acids. orgsyn.org

Amidation and Peptide Coupling Strategies

The formation of an amide bond from the carboxylic acid group is a crucial transformation, often employed in the synthesis of biologically active molecules. The direct reaction of a carboxylic acid with an amine is generally difficult because the basic amine tends to deprotonate the acidic carboxylic acid, forming a highly unreactive carboxylate salt. khanacademy.orglibretexts.org Therefore, the carboxylic acid must first be activated using a coupling reagent.

A wide variety of coupling reagents developed for peptide synthesis are applicable here. These reagents convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack by an amine. researchgate.net Common strategies include the use of carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or DCC, often in conjunction with additives like 1-Hydroxybenzotriazole (HOBt). nih.gov The EDC/HOBt system generates a highly reactive HOBt ester intermediate, which then efficiently reacts with the amine to yield the desired amide. nih.gov

Other advanced coupling reagents include uronium-based agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). These reagents are known for their high efficiency and are particularly useful for coupling sterically hindered amino acids or forming challenging amide bonds. uantwerpen.be The reaction typically involves pre-activating the carboxylic acid with the coupling reagent for a short period before the amine is introduced. uantwerpen.be

Coupling Reagent Full Name Typical Additive(s) Key Features
EDC1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideHOBt, DMAPWidely used, water-soluble byproducts are easily removed. nih.gov
DCCDicyclohexylcarbodiimideDMAPForms a dicyclohexylurea precipitate that is filtered off. khanacademy.org
HATU1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateDIPEA (Diisopropylethylamine)Highly efficient, especially for difficult couplings. nih.gov
HBTUO-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateDIPEAA common and effective peptide coupling agent. nih.gov

Reduction and Oxidation Reactions of the Quinoline Core and Carboxylic Acid

The reactivity of this compound towards reduction and oxidation can be directed at either the carboxylic acid function or the quinoline ring system.

Reduction: The carboxylic acid group is at a high oxidation state and can be reduced to a primary alcohol, yielding (3-ethylquinolin-4-yl)methanol. This transformation requires a powerful reducing agent, as milder reagents are ineffective. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this conversion. libretexts.orglibretexts.org The reaction proceeds through an aldehyde intermediate, which is immediately reduced further to the alcohol and cannot be isolated. libretexts.org It is important to note that sodium borohydride (B1222165) (NaBH₄), a milder and more selective reducing agent, will not reduce carboxylic acids. libretexts.org Diborane (B₂H₆) is another reagent capable of reducing carboxylic acids to alcohols. libretexts.org

Oxidation: The quinoline ring system is generally stable to oxidation, but under harsh conditions with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄), degradation of the ring or oxidation of the ethyl side-chain could occur. The carboxylic acid group itself is already at a high oxidation state. libretexts.org Forcing its oxidation typically results in decarboxylation, where the carboxyl group is lost as carbon dioxide. libretexts.org

Transformation Target Reagent(s) Product
ReductionCarboxylic AcidLithium aluminum hydride (LiAlH₄) or Diborane (B₂H₆)(3-Ethylquinolin-4-yl)methanol
OxidationCarboxylic AcidStrong oxidizing conditionsDecarboxylation (loss of CO₂)
OxidationEthyl Group / Quinoline RingStrong oxidizing agents (e.g., KMnO₄)Potential for side-chain oxidation or ring cleavage

Electrophilic and Nucleophilic Substitution Reactions on the Quinoline Ring

The quinoline ring in this compound can undergo substitution reactions, but the regioselectivity is controlled by the inherent properties of the quinoline nucleus and the directing effects of the existing substituents.

Electrophilic Aromatic Substitution (EAS): The quinoline ring is generally deactivated towards electrophilic attack compared to benzene (B151609) due to the electron-withdrawing nature of the ring nitrogen. Electrophilic substitution, such as nitration or halogenation, typically occurs on the benzene ring portion of the heterocycle, favoring positions 5 and 8. The presence of the electron-withdrawing carboxylic acid group at position 4 further deactivates the pyridine (B92270) ring, reinforcing the preference for substitution on the carbocyclic ring. The ethyl group at position 3 is weakly activating, but its effect is less dominant than that of the deactivating groups.

Nucleophilic Aromatic Substitution (SNAr): The pyridine ring of the quinoline system is electron-deficient and thus more susceptible to nucleophilic attack than the benzene ring. chemistryguru.com.sg While the parent molecule is not primed for SNAr, this pathway becomes important if a good leaving group (like a halogen) is present on the pyridine ring (positions 2 or 4). For instance, if a derivative like 2-chloro-3-ethylquinoline-4-carboxylic acid were synthesized, the chlorine atom would be readily displaced by nucleophiles.

Cross-Coupling Reactions for Further Functionalization

Modern synthetic chemistry offers powerful tools for C-C and C-heteroatom bond formation via transition metal-catalyzed cross-coupling reactions. These methods are highly valuable for elaborating the structure of this compound. smolecule.com

To utilize these reactions, a handle, typically a halogen (bromine or iodine) or a triflate group, must first be installed on the quinoline ring. This is usually achieved via electrophilic halogenation, which, as noted above, would likely occur at the 5- or 8-position. This halo-derivative can then serve as an electrophilic partner in various cross-coupling reactions.

For example, a Suzuki-Miyaura coupling could be used to introduce new aryl or vinyl groups by reacting the bromo-derivative with a boronic acid in the presence of a palladium catalyst and a base. vulcanchem.com Similarly, Hiyama coupling uses organosilanes as the coupling partner, nih.gov while the Sonogashira coupling allows for the installation of alkyne moieties using a terminal alkyne, a palladium catalyst, and a copper(I) co-catalyst. These reactions provide a modular approach to synthesizing a vast library of complex quinoline derivatives.

Reaction Name Coupling Partner Catalyst System Bond Formed
Suzuki-MiyauraOrganoboronic acid/esterPd catalyst (e.g., Pd(PPh₃)₄) + BaseC-C (sp²-sp²) or (sp²-sp³)
HiyamaOrganosilanePd catalyst + Fluoride sourceC-C (sp²-sp²)
SonogashiraTerminal AlkynePd catalyst + Cu(I) co-catalystC-C (sp²-sp)
Buchwald-HartwigAmine, Alcohol, or ThiolPd catalyst + Ligand + BaseC-N, C-O, or C-S

Structure Mechanism Relationship Studies

Investigation of Molecular Interactions with Biological Targets

The biological activity of 3-Ethylquinoline-4-carboxylic acid and its analogs is intrinsically linked to their ability to interact with specific biological targets. These interactions are governed by the three-dimensional arrangement of the molecule and the chemical properties of its constituent parts.

Enzyme Inhibition Mechanism Studies (e.g., Dihydroorotate (B8406146) Dehydrogenase)

A key biological target for quinoline-4-carboxylic acid derivatives is the enzyme dihydroorotate dehydrogenase (DHODH), which plays a crucial role in the de novo pyrimidine (B1678525) biosynthesis pathway. nih.gov Inhibition of this enzyme can halt cell proliferation, making it a target for therapies against cancer and autoimmune diseases. nih.gov

Studies on analogs of this compound have provided significant insights into the mechanism of DHODH inhibition. The binding pocket for these inhibitors on DHODH is largely nonpolar, necessitating lipophilic characteristics in the inhibitor. nih.gov The quinoline (B57606) core of these molecules, including this compound, interacts with hydrophobic residues within this channel, such as M43, L58, A59, and P364. nih.gov

A critical interaction involves the carboxylic acid group at the 4-position. In related quinoline inhibitors, the carboxylate group forms a salt bridge with a positively charged arginine residue (R136) and can also participate in a hydrogen bond with a glutamine residue (Q47). nih.gov This highlights the essential role of the carboxylic acid in anchoring the inhibitor to the enzyme's active site.

Ligand-Receptor Binding Affinity Analysis

The binding affinity of quinoline-4-carboxylic acid derivatives to their target receptors is a crucial determinant of their potency. Structure-activity relationship (SAR) studies on related compounds have demonstrated that modifications to the quinoline scaffold can significantly impact binding.

For instance, in a series of 4-oxo-1,4-dihydroquinoline-3-carboxamides designed as cannabinoid receptor 2 (CB2) selective ligands, the nature of the substituent at various positions on the quinoline ring dramatically influenced binding affinity. ucl.ac.be While not directly studying this compound, these studies underscore the principle that even subtle structural changes can lead to substantial differences in receptor binding.

Impact of the 3-Ethyl Substituent on Molecular Recognition and Binding

The ethyl group at the 3-position of the quinoline ring plays a significant role in the molecule's interaction with its biological targets. While direct studies on the 3-ethyl variant are limited in the provided search results, inferences can be drawn from research on analogs with substituents at this position.

Research on other quinoline derivatives has shown that the size and nature of the substituent at the C3 position can be critical. For example, in the synthesis of quinoline derivatives, the introduction of a methyl group at the C3 position was a key synthetic step. nih.gov This suggests that small alkyl groups at this position are well-tolerated and can be important for the desired biological activity.

Influence of Carboxylic Acid Group on Interaction Profile

The carboxylic acid group at the 4-position is a dominant feature influencing the interaction profile of this compound. This group is ionizable and can act as a hydrogen bond donor and acceptor, as well as participate in electrostatic interactions. solubilityofthings.com

As previously mentioned in the context of DHODH inhibition, the carboxylate form of the molecule is crucial for forming a salt bridge with an arginine residue and a hydrogen bond with a glutamine residue in the enzyme's active site. nih.gov This strong, specific interaction is a primary anchor for the inhibitor. The importance of the carboxylic acid is further highlighted by the observation that esterified analogs, where the carboxylic acid is converted to a methyl ester, show a significant decrease in potency as DHODH inhibitors. nih.gov

The carboxylic acid group also significantly influences the physicochemical properties of the molecule, such as its solubility. solubilityofthings.com Its ability to form hydrogen bonds with water makes it more soluble in polar solvents. solubilityofthings.com The pH of the environment will also affect its ionization state and, consequently, its interactions with biological targets. solubilityofthings.com

Comparative Analysis of this compound Analogues

Comparative analysis of analogs of this compound provides valuable insights into the structure-activity relationships of this class of compounds. By systematically modifying different parts of the molecule, researchers can probe the importance of each component for biological activity.

For DHODH inhibitors, a clear SAR trend has been established. The presence of a free carboxylic acid at the 4-position is critical for high potency. nih.gov The nature of the substituent at the 3-position, while less explored for the ethyl group specifically, is known to influence activity, with small alkyl groups being common in potent inhibitors. nih.gov

Furthermore, modifications to other parts of the quinoline ring system can lead to enhanced potency and altered interaction profiles. For example, the introduction of substituents on the benzo part of the quinoline ring or replacing the quinoline with a naphthyridine scaffold has been shown to create new hydrogen bonding interactions with the target enzyme. nih.govacs.org

Below is a data table summarizing the impact of different functional groups on the activity of quinoline-4-carboxylic acid derivatives based on related studies.

Compound/Analog Feature Interaction/Activity Reference
Carboxylic Acid at C4 Essential for potent DHODH inhibition; forms key salt bridge and hydrogen bonds. nih.gov
Methyl Ester at C4 Significantly reduced DHODH inhibitory potency compared to the carboxylic acid. nih.gov
Alkyl Group at C3 Contributes to hydrophobic interactions within the enzyme binding pocket. nih.gov
Aromatic Rings (e.g., Phenyl) Can enhance potency through stacking interactions. nih.gov
Polar Substituents Can be introduced to form new hydrogen bonds with the target. nih.gov

Applications in Advanced Research Non Clinical Focus

Utilization as a Chemical Probe for Mechanistic Investigations

While 3-Ethylquinoline-4-carboxylic acid itself is not yet widely documented as a specific chemical probe, its structural framework is analogous to other quinoline (B57606) derivatives that serve this purpose. nih.govvulcanchem.com Chemical probes are small molecules used to study biological systems, and the quinoline core is a common feature in such tools. nih.gov The development of a chemical probe often begins with a molecule identified in a phenotypic screen that exhibits a desired effect on a biological process, such as inhibiting the heat shock transcription factor 1 (HSF1) pathway. nih.gov The initial hit compound is then optimized through synthetic chemistry to improve properties like solubility and cell permeability, making it suitable for in vivo studies. nih.gov

Derivatives of quinoline-4-carboxylic acid can be functionalized to investigate reaction mechanisms. For instance, the broader class of quinoline compounds has been instrumental in mechanistic and computational studies of chemical reactions, such as palladium-catalyzed C-H activation, providing insights into the electronic and steric effects that govern reaction selectivity. acs.org The strategic placement of substituents on the quinoline ring allows researchers to systematically probe and understand complex chemical transformations.

Application as a Synthetic Building Block for Complex Molecules

The most established application of quinoline-4-carboxylic acid derivatives, including the 3-ethyl variant, is as a versatile synthetic building block. The carboxylic acid group is readily converted into other functional groups, such as amides and esters, providing a gateway to a vast array of more complex molecular architectures. nih.govnih.gov

A common synthetic route to produce these building blocks is the Pfitzinger reaction, which involves the condensation of an isatin (B1672199) with a carbonyl compound. nih.govnih.gov Another foundational method is the Doebner reaction, where an aniline (B41778), an aldehyde, and pyruvic acid combine to form the quinoline-4-carboxylic acid structure. sci-hub.se

Once formed, the this compound scaffold can undergo various transformations:

Amide Bond Formation: The carboxylic acid can be activated (e.g., with oxalyl chloride or HATU) and coupled with various amines to generate a diverse library of quinoline-4-carboxamides. nih.govnih.gov This approach is central to developing new compounds for biological screening. nih.gov

Esterification: The carboxylic acid can be converted to an ester, which may be a target molecule itself or an intermediate that facilitates purification or subsequent reactions. beilstein-journals.org

Nucleophilic Aromatic Substitution: The quinoline ring can be further functionalized. For example, derivatives like ethyl 2-chloromethylquinoline-3-carboxylate serve as versatile intermediates where the chlorine is displaced by nucleophiles to build more complex structures. researchgate.net

Cyclization Reactions: In more intricate synthetic sequences, the quinoline-carboxylic acid moiety can be a precursor to fused heterocyclic systems, such as 1-benzoxepin-5-one units, through intramolecular Friedel–Crafts cyclization. researchgate.net

The utility of this scaffold is demonstrated in the synthesis of compounds aimed at treating malaria, where quinoline-4-carboxamides were prepared from the corresponding carboxylic acids to explore structure-activity relationships. nih.govresearchgate.net

Table 1: Synthetic Transformations of the Quinoline-4-Carboxylic Acid Core
Reaction TypeReagents/ConditionsProduct TypeReference
Amide CouplingAmine, EDC, HOBt, DMFQuinoline-4-carboxamides nih.gov
Amide Coupling1. Oxalyl Chloride, DMF; 2. Amine, Pyridine (B92270)Quinoline-carboxamides nih.gov
Ester HydrolysisLiOH, H₂O/THF4-Quinolone-3-carboxylic acid beilstein-journals.org
Ester Hydrolysis (harsh)BBr₃, DichloromethaneQuinoline-4-carboxylic acid nih.gov
Intramolecular CyclizationFriedel–Crafts conditionsFused Polycyclic Systems researchgate.net

Role in Enzyme Inhibition Studies and Biochemical Pathway Elucidation

Quinoline-4-carboxylic acids are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to interact with various biological targets, particularly enzymes. beilstein-journals.orgacs.org The carboxylic acid group is often a key pharmacophore, forming critical interactions, such as salt bridges or hydrogen bonds, with amino acid residues in an enzyme's active site. nih.govmdpi.com

Research on close analogs of this compound has demonstrated their role as potent enzyme inhibitors:

Dihydroorotate (B8406146) Dehydrogenase (DHODH) Inhibition: A series of 2-aryl-quinoline-4-carboxylic acids were designed and synthesized as inhibitors of human DHODH, an important target for cancer therapy. nih.gov The carboxylate group was shown to be essential, forming a salt bridge with an arginine residue (R136) in the enzyme's binding pocket. nih.gov Optimization of this scaffold led to compounds with nanomolar potency. nih.gov

DNA Gyrase Inhibition: In the search for new antibacterial agents, [2,3′-biquinoline]-4-carboxylic acid analogs were synthesized and evaluated. researchgate.net Molecular docking studies suggested these compounds could bind to the active site of E. coli DNA gyrase B, an enzyme crucial for bacterial replication. researchgate.net

Dehydrogenase Inhibition: Earlier studies on 4-hydroxyquinoline-3-carboxylic acids showed they could inhibit dehydrogenase enzymes, with a noted specificity for mitochondrial malate (B86768) dehydrogenase over its cytoplasmic counterpart. nih.gov

Carbonic Anhydrase (CA) Inhibition: While not quinolines, other aromatic carboxylic acids have been shown to be potent and selective inhibitors of tumor-associated carbonic anhydrase isoforms IX and XII, highlighting the broader utility of the carboxylate moiety in enzyme-targeted drug design. nih.gov

These studies underscore the potential of the this compound structure as a starting point for designing specific enzyme inhibitors to elucidate biochemical pathways. nih.govresearchgate.net

Table 2: Enzyme Inhibition by Analogous Quinoline Carboxylic Acids
Compound ClassTarget EnzymeKey InteractionSignificanceReference
2-Aryl-quinoline-4-carboxylic acidsDihydroorotate Dehydrogenase (DHODH)Carboxylate forms a salt bridge with Arginine (R136).Elucidation of antiproliferative mechanisms. nih.gov
[2,3′-Biquinoline]-4-carboxylic acidsE. coli DNA Gyrase BBinding within the enzyme active site.Development of novel antibacterial agents. researchgate.net
4-Hydroxyquinoline-3-carboxylic acidsMalate Dehydrogenase (mitochondrial)Inhibition of cellular respiration.Investigation of metabolic pathways. nih.gov

Development of Assays and Analytical Methods

The synthesis and biological evaluation of this compound and its derivatives necessitate the development of robust analytical methods and assays. For instance, when new compounds are screened for enzyme inhibition, specific assays must be established to measure their potency and selectivity, such as the DHODH enzyme assay or cell-based proliferation assays (e.g., MTT assay). nih.gov

Furthermore, the detection and quantification of carboxylic acids in various matrices, such as industrial effluents, often require specialized analytical procedures. A common approach involves derivatization of the carboxylic acid group to make the analyte more volatile and suitable for analysis by gas chromatography-mass spectrometry (GC-MS). mostwiedzy.pl A method using ion-pair dispersive liquid-liquid microextraction followed by in-port derivatization has been developed for determining various carboxylic acids in wastewater, achieving low limits of detection. mostwiedzy.pl High-performance liquid chromatography (HPLC) is also a critical tool for confirming the purity of synthesized quinoline carboxylic acid derivatives. biosynth.com These analytical techniques are essential for both monitoring chemical reactions and evaluating the biological activity of new compounds based on the this compound scaffold.

Future Research Directions and Perspectives

Exploration of Sustainable Synthetic Methodologies

The chemical industry's growing emphasis on green chemistry necessitates a shift away from traditional synthesis methods that often rely on harsh conditions and hazardous materials. tandfonline.com Future research on 3-Ethylquinoline-4-carboxylic acid will undoubtedly prioritize the development of sustainable synthetic strategies.

Key areas of focus will include:

Green Solvents and Catalysts: Research is moving towards replacing conventional organic solvents with greener alternatives like water or bio-based solvents. rsc.org The use of eco-friendly and reusable catalysts, such as biocatalysts or metal catalysts supported on biodegradable polymers, is a promising avenue. For instance, recent studies have highlighted the use of water as a solvent for quinoline (B57606) synthesis, which significantly reduces environmental impact. tandfonline.comrsc.org Similarly, the development of protocols using catalysts like p-toluenesulfonic acid (p-TSA) in water demonstrates a move towards more benign reaction conditions. tandfonline.com

Energy-Efficient Synthesis: Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, improving yields, and reducing energy consumption. tandfonline.commdpi.com Applying microwave irradiation to classical reactions for quinoline synthesis, such as the Pfitzinger or Doebner reactions, could lead to more efficient and scalable production of this compound and its derivatives. tandfonline.commdpi.com

Atom Economy and Multicomponent Reactions (MCRs): MCRs are highly valued in green chemistry for their ability to construct complex molecules from three or more starting materials in a single step, maximizing atom economy and minimizing waste. rsc.org Future synthetic strategies will likely leverage MCRs, such as the Doebner reaction, under optimized, environmentally friendly conditions to build a diverse library of this compound analogues. nih.gov The development of novel MCRs that incorporate the this compound core is a significant area for exploration. rsc.org

Advanced Computational Design of Novel Analogues

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery and materials science, enabling the rational design of molecules with desired properties. For this compound, future research will heavily rely on these in silico methods.

Structure-Activity Relationship (SAR) Studies: Advanced computational models can be used to perform detailed SAR studies, elucidating how modifications to the this compound scaffold affect its biological activity or material properties. By systematically altering substituents on the quinoline ring and analyzing the resulting electronic and steric effects, researchers can design analogues with enhanced potency and selectivity. nih.gov

Molecular Docking and Dynamics Simulations: For medicinal chemistry applications, molecular docking simulations can predict the binding affinity and orientation of this compound analogues within the active sites of target proteins, such as enzymes or receptors. researchgate.net For example, docking tools can guide the design of derivatives that form specific hydrogen bonds or π-interactions with key residues in a target protein. Subsequent molecular dynamics (MD) simulations can then assess the stability of these ligand-protein complexes over time, providing deeper insights into the mechanism of action.

Quantum Mechanics (QM) Calculations: DFT (Density Functional Theory) calculations can be employed to understand the electronic structure, reactivity, and spectroscopic properties of new analogues. researchgate.net This information is crucial for predicting reaction outcomes and for designing molecules with specific photophysical or electronic properties for applications in materials science, such as in organic light-emitting diodes (OLEDs). researchgate.netresearchgate.net

Investigations into Multifunctional Properties

The quinoline nucleus is known for its wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. nih.govnih.gov This inherent versatility suggests that this compound and its derivatives could be developed as multifunctional agents, a highly desirable attribute in modern therapeutics and materials.

Polypharmacology: Future research could focus on designing single molecules that can modulate multiple biological targets simultaneously. This "polypharmacology" approach is particularly relevant for complex diseases like cancer or neurodegenerative disorders. By strategically modifying the this compound structure, it may be possible to create analogues that, for instance, inhibit a key enzyme while also scavenging harmful reactive oxygen species. researchgate.net

Theranostic Agents: An exciting prospect is the development of theranostic agents, which combine therapeutic and diagnostic capabilities in a single molecule. Analogues of this compound could be designed to not only exert a therapeutic effect but also to be detectable through imaging techniques (e.g., by incorporating a fluorescent moiety or a metal-chelating site for radiolabeling).

Advanced Materials: Beyond medicine, the unique photophysical properties of certain quinoline derivatives can be exploited. researchgate.net Future work could explore the synthesis of polymers or metal-organic frameworks (MOFs) incorporating the this compound unit. These materials could possess interesting optical, electronic, or catalytic properties, with potential applications in sensors, photovoltaics, or catalysis. researchgate.net

Integration with Emerging Technologies in Chemical Synthesis and Analysis

The synergy between chemical synthesis and technology is rapidly advancing the field. Future research on this compound will benefit significantly from the integration of emerging technologies for both its synthesis and its characterization.

Automated Synthesis and High-Throughput Screening: Automated synthesis platforms can rapidly generate large libraries of this compound analogues. When coupled with high-throughput screening (HTS) techniques, this allows for the rapid identification of lead compounds with desired biological activities. This approach dramatically accelerates the discovery and optimization process compared to traditional methods.

Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch synthesis, including improved safety, better reaction control, higher yields, and easier scalability. Implementing flow chemistry for the synthesis of this compound would be a significant step towards more efficient and industrially viable production.

Advanced Analytical Techniques: The structural elucidation and purity assessment of novel analogues will rely on sophisticated analytical methods. Advanced NMR techniques, high-resolution mass spectrometry (HRMS), and single-crystal X-ray crystallography will be crucial for unambiguous characterization. researchgate.netrsc.org Spectroelectrochemical methods could also be used to study the redox properties of new derivatives, which is particularly relevant for materials science applications. researchgate.net

Q & A

Q. What are the established synthetic routes for 3-ethylquinoline-4-carboxylic acid, and how do reaction conditions influence yield?

The synthesis of quinoline-4-carboxylic acid derivatives often involves Pfitzinger reactions (condensation of isatin derivatives with ketones in alkaline media) or acid chloride coupling with amines. For example, 2-(3-chlorophenyl)quinoline-4-carboxylic acid was synthesized via refluxing with SOCl₂ to form acid chloride, followed by coupling with amines in THF using NaH as a base . Yield optimization requires precise control of stoichiometry (e.g., 1.5 eq. amine to 1 eq. acid chloride) and reaction time (1–5 hours). Contaminants like residual solvents (petroleum ether, ethyl acetate) must be removed via silica gel chromatography .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound derivatives?

  • ¹H-NMR : Quinoline protons resonate at δ 7.5–8.5 ppm (aromatic), while ethyl groups appear as triplets (δ ~1.3–1.5 ppm) and quartets (δ ~4.3 ppm). Carboxylic acid protons may be absent due to exchange broadening .
  • IR : Carboxylic acid C=O stretches appear at ~1685 cm⁻¹, and amide C=O at ~1630–1660 cm⁻¹ .
  • MS : Molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns (e.g., chlorine: m/z 358.17 and 360.17) confirm purity .

Q. What safety protocols are critical when handling this compound in the lab?

  • PPE : Nitrile gloves, lab coats, and safety goggles are mandatory. Use fume hoods to avoid inhalation of vapors .
  • Spill Management : Absorb spills with inert materials (e.g., sand) and avoid water to prevent environmental release .
  • Storage : Keep in airtight containers in dry, ventilated areas away from ignition sources .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking) predict the biological activity of this compound derivatives?

Docking studies using software like AutoDock Vina can model interactions between quinoline derivatives and target proteins (e.g., bacterial DNA gyrase). For example, substituents like ethyl groups enhance hydrophobic interactions in enzyme binding pockets, while carboxylic acids improve solubility for in vivo assays . Validate predictions with in vitro MIC (minimum inhibitory concentration) testing against pathogens like E. coli .

Q. What strategies resolve contradictions in reported synthetic yields or biological activities?

  • Controlled Experiments : Vary parameters (solvent polarity, temperature) systematically. For instance, replacing THF with DMF may alter coupling efficiency .
  • Meta-Analysis : Compare data from analogous compounds (e.g., 2-methylquinoline-6-carboxylic acid vs. 3-ethyl derivatives) to identify substituent effects .
  • Reproducibility Checks : Validate literature protocols using identical reagents (e.g., NaH vs. K₂CO₃ as bases) .

Q. How do substituents (e.g., ethyl vs. chloro groups) affect the stability of quinoline-4-carboxylic acids?

  • Electron-Withdrawing Groups (e.g., Cl): Increase thermal stability but may reduce solubility.
  • Alkyl Groups (e.g., ethyl): Enhance lipophilicity, improving membrane permeability in biological assays but requiring stabilizers (e.g., antioxidants) for long-term storage .
  • Accelerated Stability Testing : Expose derivatives to 40°C/75% RH for 4 weeks and monitor degradation via HPLC .

Q. What methodologies assess the compound’s potential as a kinase inhibitor or antimicrobial agent?

  • Kinase Assays : Use fluorescence polarization to measure IC₅₀ values against kinases (e.g., EGFR).
  • Antimicrobial Testing : Perform broth microdilution assays (CLSI guidelines) against Gram-negative/-positive strains. For example, ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate showed activity against S. aureus (MIC = 8 µg/mL) .

Methodological Challenges

Q. How can researchers address low solubility of this compound in aqueous media?

  • Co-Solvents : Use DMSO (≤10% v/v) or cyclodextrins to enhance solubility without denaturing proteins .
  • Prodrug Design : Synthesize ester prodrugs (e.g., ethyl esters) hydrolyzed in vivo to active carboxylic acids .

Q. What analytical techniques quantify trace impurities in synthesized batches?

  • HPLC-PDA : Detect impurities at 0.1% levels using C18 columns and gradient elution (acetonitrile/water + 0.1% TFA) .
  • LC-MS/MS : Identify byproducts (e.g., unreacted starting materials) with high-resolution mass accuracy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.